molecular formula C21H31N3O5S B12140127 methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate

methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate

Cat. No.: B12140127
M. Wt: 437.6 g/mol
InChI Key: ZZGFOOYNGMXSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the final carbamate formation. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

Methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving piperidine and sulfonyl groups.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperidine ring and sulfonyl group may play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate include other piperidine derivatives and sulfonyl-containing compounds. Examples include:

  • Piperidine-based pharmaceuticals
  • Sulfonylureas used in diabetes treatment
  • Carbamate insecticides

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique properties such as enhanced binding affinity to certain biological targets or improved stability under various conditions.

Properties

Molecular Formula

C21H31N3O5S

Molecular Weight

437.6 g/mol

IUPAC Name

methyl N-[4-[4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate

InChI

InChI=1S/C21H31N3O5S/c1-23(18-6-4-3-5-7-18)20(25)16-12-14-24(15-13-16)30(27,28)19-10-8-17(9-11-19)22-21(26)29-2/h8-11,16,18H,3-7,12-15H2,1-2H3,(H,22,26)

InChI Key

ZZGFOOYNGMXSBI-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.